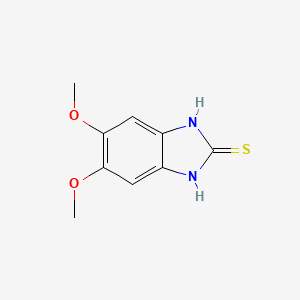

5,6-dimethoxy-1H-benzimidazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethoxy-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-12-7-3-5-6(4-8(7)13-2)11-9(14)10-5/h3-4H,1-2H3,(H2,10,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPIIYXJGWHOHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC(=S)N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 5,6 Dimethoxy 1h Benzimidazole 2 Thiol

Conventional Synthetic Pathways to the 1H-Benzimidazole-2-thiol Core

The foundational structure of the target molecule is the 1H-benzimidazole-2-thiol core, also known as 2-mercaptobenzimidazole (B194830). Conventional synthesis of this scaffold predominantly relies on the cyclocondensation of an ortho-phenylenediamine with a reagent that can provide a thiocarbonyl (C=S) group.

One of the most common and historically significant methods involves the reaction of ortho-phenylenediamine with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) (KOH). ontosight.ainih.gov The reaction is typically carried out by refluxing the reactants in an alcoholic solvent, such as ethanol (B145695). ontosight.ainih.gov The base facilitates the formation of a dithiocarbamate (B8719985) intermediate, which subsequently cyclizes with the elimination of hydrogen sulfide (B99878) to yield the benzimidazole-2-thiol ring.

An alternative, widely used method employs potassium ethyl xanthate. This reagent serves as a convenient and less volatile source of the thiocarbonyl moiety compared to carbon disulfide. The reaction proceeds under similar conditions, involving refluxing the ortho-phenylenediamine and potassium ethyl xanthate in an aqueous ethanol solution.

Other established, though less common, methods for constructing the 1H-benzimidazole-2-thiol core include:

Reaction with thiophosgene (B130339) (CSCl₂) in a suitable solvent.

Heating the hydrochloride salt of ortho-phenylenediamine with thiourea (B124793) at elevated temperatures (170–180°C).

Refluxing a solution of ortho-phenylenediamine with a thiocyanate (B1210189) salt at high temperatures (120–130°C). ontosight.ai

These conventional methods, summarized in the table below, have proven robust for synthesizing the unsubstituted core structure and can be adapted for substituted analogues.

| Thiocarbonyl Source | Typical Reagents & Conditions | Key Features |

|---|---|---|

| Carbon Disulfide | o-phenylenediamine (B120857), CS₂, KOH, Ethanol/Water, Reflux | Classic, high-yield method; uses volatile and toxic CS₂. ontosight.ainih.gov |

| Potassium Ethyl Xanthate | o-phenylenediamine, KOC(=S)SEt, Ethanol/Water, Reflux | Safer alternative to CS₂; good yields. |

| Thiophosgene | o-phenylenediamine, CSCl₂, Chloroform | Effective but uses a highly toxic reagent. ontosight.ai |

| Thiourea | o-phenylenediamine·HCl, SC(NH₂)₂, Heat (170–180°C) | Requires high temperatures and the hydrochloride salt. |

Regioselective Introduction of the 5,6-Dimethoxy Substituents

The synthesis of the specifically substituted 5,6-dimethoxy-1H-benzimidazole-2-thiol is achieved not by post-synthesis modification of the benzimidazole (B57391) core, but through the regioselective construction starting from a precisely substituted precursor. The key to ensuring the methoxy (B1213986) groups are located at the 5- and 6-positions is the use of 4,5-dimethoxy-1,2-phenylenediamine as the starting material. ontosight.ai

The regiochemistry of the final product is therefore determined entirely by the substitution pattern of the aromatic diamine. The synthesis of this crucial precursor typically begins with 1,2-dimethoxybenzene (B1683551) (veratrole). A common route involves a two-step process:

Dinitration: 1,2-dimethoxybenzene is subjected to nitration to introduce two nitro groups onto the aromatic ring, yielding 1,2-dimethoxy-4,5-dinitrobenzene.

Reduction: The dinitro compound is then reduced to the corresponding diamine. This reduction can be accomplished using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride in hydrochloric acid. ontosight.aiontosight.ai

Once the 4,5-dimethoxy-1,2-phenylenediamine is obtained, it is subjected to the same conventional cyclization reactions described in section 2.1. For instance, reacting it with carbon disulfide and potassium hydroxide will yield exclusively this compound. The symmetry of the diamine precursor ensures that only one product isomer is formed.

Novel Synthetic Approaches and Route Optimization for this compound

In recent years, significant efforts have been directed toward developing more efficient, rapid, and environmentally friendly methods for the synthesis of benzimidazole derivatives. These novel approaches often focus on improving reaction conditions, minimizing waste, and enhancing yields.

One-Pot Reaction Schemes

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency and resource conservation. For benzimidazole synthesis, one-pot procedures have been developed that combine the formation of the diamine and its subsequent cyclization. While not specific to the 2-thiol derivative, methodologies involving the condensation of ortho-phenylenediamines with aldehydes in the presence of an oxidizing system like H₂O₂/HCl demonstrate the feasibility of one-pot strategies. chemicalbook.com A three-component reaction involving 2-propargylthiobenzimidazole, bromomethyl coumarins, and sodium azide (B81097) under "click" chemistry conditions highlights the potential for complex, one-pot constructions on the benzimidazole-2-thiol scaffold. chemicalbook.com Such approaches minimize purification steps and reduce solvent usage, aligning with the goals of modern synthetic chemistry.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. sigmaaldrich.com For the synthesis of benzimidazole derivatives, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while often improving product yields. The application of microwave heating to the reaction of 4,5-dimethoxy-1,2-phenylenediamine with a thiocarbonyl source can significantly enhance the efficiency of the cyclization step. sigmaaldrich.com This rapid and uniform heating, compared to conventional oil baths, minimizes the formation of side products and provides a cleaner reaction profile, simplifying subsequent purification.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Energy Efficiency | Lower (heats entire vessel) | Higher (heats reactants/solvent directly) sigmaaldrich.com |

| Product Yield | Good to excellent | Often higher due to reduced side reactions |

| Temperature Control | Less precise | Highly precise and uniform |

Catalytic Synthesis Strategies (e.g., transition metal catalysis)

The use of catalysts can provide milder reaction conditions and improved selectivity. For the synthesis of benzimidazoles, various catalytic systems have been explored. Gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to be effective catalysts for the reaction between ortho-phenylenediamine and aldehydes to form 2-substituted benzimidazoles under ambient conditions. While this is for a different substitution at the 2-position, it demonstrates the potential of transition metal catalysis in this area. Other catalytic systems, such as copper sulfate (B86663), have been employed for the green synthesis of benzimidazole-2-thiols in aqueous media, offering an efficient and environmentally friendly alternative to traditional methods. ontosight.ai Heterogeneous catalysts, like engineered MgO@DFNS, have also been developed for the one-pot synthesis of benzimidazole derivatives, providing high yields and the advantage of easy catalyst recovery and reuse.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds. For the preparation of benzimidazole-2-thiols, several eco-friendly strategies have been reported.

A significant advancement is the use of water as a reaction solvent, replacing volatile and often toxic organic solvents. ontosight.ai An efficient method for the one-step synthesis of benzimidazoline-2-thiones (the thione tautomer of 2-thiols) involves the cyclization of 1,2-phenylenediamines with tetramethylthiuram disulfide (TMTD) in water. ontosight.ai This approach is metal-free and provides excellent yields in short reaction times. ontosight.ai

The development of catalyst systems that operate in green solvents is another key area. The use of copper sulfate in aqueous media provides a greener pathway for the synthesis of benzimidazole-2-thiol derivatives. ontosight.ai Furthermore, novel approaches have utilized natural and benign catalysts, such as the use of onion extract to promote the chemoselective synthesis of 2-substituted benzimidazoles in ethanol at room temperature, offering benefits like low cost and minimal environmental impact. These methods represent a shift towards more sustainable and environmentally responsible chemical manufacturing.

Solvent-Free Methodologies

The synthesis of benzimidazole derivatives, including this compound, traditionally involves the condensation of an o-phenylenediamine precursor with carbon disulfide or its derivatives in a solvent. However, modern synthetic chemistry is increasingly moving towards solvent-free conditions to reduce environmental impact and improve process efficiency.

Solvent-free synthesis of benzimidazoles can be achieved by reacting the appropriate o-phenylenediamine with various reagents under heating. researchgate.net For this compound, the synthesis would commence with 4,5-dimethoxy-1,2-phenylenediamine. This precursor is reacted with carbon disulfide or a solid equivalent like potassium ethyl xanthate. The reaction mixture, typically a blend of the solid reactants, is heated directly. This approach eliminates the need for volatile and often toxic organic solvents, simplifying the work-up procedure and reducing waste. Microwave irradiation has also emerged as a powerful tool in solvent-free synthesis, often leading to significantly reduced reaction times and improved yields by facilitating efficient and uniform heating of the reactants.

Table 1: Comparison of Synthetic Approaches

| Parameter | Conventional Method | Solvent-Free Method |

|---|---|---|

| Reactants | 4,5-dimethoxy-1,2-phenylenediamine, Carbon Disulfide | 4,5-dimethoxy-1,2-phenylenediamine, Carbon Disulfide |

| Medium | Ethanol or other organic solvent | None (direct heating or microwave) |

| Waste | Used organic solvent | Minimal |

| Work-up | Solvent evaporation, precipitation, filtration | Direct isolation of product |

| Advantages | Well-established procedures | Reduced environmental impact, faster, simpler work-up |

Waste Minimization Techniques

Beyond solvent-free synthesis, several other techniques contribute to minimizing waste in the production and derivatization of this compound. These strategies align with the principles of green chemistry.

One key technique is the use of environmentally benign solvents when a solvent is necessary. Water is an ideal "green" solvent for certain steps, such as the synthesis of related 2-mercaptobenzimidazoles where it can be used as the sole reaction medium. google.com Another critical aspect is the choice of reagents and catalysts. For instance, in oxidation reactions of thiol derivatives, hydrogen peroxide (H₂O₂) is considered an ideal "green" oxidant because its only byproduct is water. nih.govias.ac.in This avoids the use of toxic metal-based oxidizing agents and the generation of hazardous waste. nih.govias.ac.in Furthermore, employing catalytic systems that are highly efficient and recyclable can significantly reduce waste streams.

Derivatization Reactions of the 2-Thiol Group

The 2-thiol group of this compound is a versatile functional handle for a wide range of chemical transformations. The compound exists in a tautomeric equilibrium between the thiol and the thione form, with the thione form often predominating in the solid state and in solution. nih.gov However, it readily undergoes reactions characteristic of thiols.

S-Alkylation and S-Acylation Reactions

S-alkylation is a common and important reaction for modifying the thiol group. It typically involves reacting the benzimidazole-2-thiol with an alkyl halide in the presence of a base. The base deprotonates the thiol, forming a more nucleophilic thiolate anion that subsequently attacks the alkyl halide in a nucleophilic substitution reaction. This results in the formation of a thioether linkage.

S-acylation involves the reaction of the thiol with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form a thioester. This reaction is also typically carried out in the presence of a base to facilitate the formation of the thiolate nucleophile.

Table 2: Examples of S-Alkylation Reactions on Related Benzimidazole-2-thiols

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 1H-benzo[d]imidazole-2(3H)-thione | Ethyl bromoacetate | Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate | High | nih.gov |

| 5-methoxy-1H-benzo[d]imidazole-2-thiol | 4-chlorobenzyl chloride | 2-((4-chlorobenzyl)thio)-5-methoxy-1H-benzo[d]imidazole | 95% | chemrevlett.com |

| 5-methoxy-1H-benzo[d]imidazole-2-thiol | Benzyl chloride | 2-(benzylthio)-5-methoxy-1H-benzo[d]imidazole | 97% | chemrevlett.com |

Oxidation Reactions to Sulfoxides and Sulfones

The thioether derivatives obtained from S-alkylation can be selectively oxidized to produce the corresponding sulfoxides and sulfones. These oxidized derivatives are often key components of pharmacologically active molecules, such as proton pump inhibitors. google.com The selective oxidation of the sulfide to either the sulfoxide (B87167) or the sulfone can be controlled by the choice of oxidizing agent and the reaction conditions. rsc.org

Hydrogen peroxide is a commonly used oxidant for this transformation, often in the presence of a catalyst or in a solvent like acetic acid. nih.govias.ac.in By carefully controlling the stoichiometry of the hydrogen peroxide and the reaction temperature, one can favor the formation of the sulfoxide. Using an excess of the oxidizing agent and more forcing conditions will typically lead to the fully oxidized sulfone. ias.ac.inorganic-chemistry.org

Table 3: Conditions for Selective Oxidation of Sulfides

| Substrate Type | Oxidant | Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Organic Sulfides | H₂O₂ in glacial acetic acid | Room temperature | Sulfoxide | High selectivity, metal-free | nih.gov |

| Benzimidazole Sulfides | H₂O₂ in water | Room temp, ~1.2 eq. H₂O₂ | Sulfoxide (Ricobendazole) | Green solvent, simple process | ias.ac.in |

| Benzimidazole Sulfides | H₂O₂ in water | Room temp, ~2.5 eq. H₂O₂ | Sulfone (Albendazole sulfone) | Green solvent, controlled over-oxidation | ias.ac.in |

| General Sulfides | N-fluorobenzenesulfonimide (NFSI) in H₂O | Varying NFSI loading | Sulfoxide or Sulfone | Switchable synthesis | rsc.org |

Disulfide Formation and Reduction

The thiol group can undergo oxidation to form a disulfide bond, linking two molecules of this compound. This dimerization can be achieved using mild oxidizing agents. For instance, treatment of related bis(thiobenzimidazol-2-yl)methane derivatives with glacial acetic acid can lead to oxidation to disulfide products. researchgate.net

The resulting disulfide can be readily cleaved back to the original thiol through reduction. Standard reducing agents such as sodium borohydride, dithiothreitol (B142953) (DTT), or zinc in acetic acid are effective for this transformation. This reversible disulfide formation and reduction is a key reaction in various biological systems and can be used synthetically for protection or dimerization strategies.

Reactions on the Benzimidazole Nitrogen Atoms (N1 and N3)

The benzimidazole ring contains two nitrogen atoms, N1 and N3, which are also potential sites for chemical modification. In the thione tautomer, both nitrogens bear a proton and can be alkylated or acylated. The reaction outcome often depends on the specific conditions, and a mixture of N- and S-substituted products can be formed.

N-alkylation or N-acylation typically occurs under basic conditions using alkyl halides or acyl chlorides. nih.govresearchgate.net For example, the reaction of 5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione with acetic anhydride leads to the formation of the N-acetylated product, 1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone. nih.gov Similarly, reaction of 5(6)-nitro-1H-benzimidazol-2-amine with 2-chloroacetamides results in alkylation at the N1 position. nih.gov The choice of solvent and base can influence the regioselectivity of the reaction, directing the substitution towards either the nitrogen or the sulfur atom.

Table 4: Examples of N-Substitution Reactions on Benzimidazole Rings

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 5,6-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione | Acetic anhydride | N-Acylation | nih.gov |

| 5-nitrobenzimidazol-2-one | Various alkyl halides (PTC conditions) | N,N'-Dialkylation | researchgate.net |

| 5(6)-nitro-1H-benzimidazol-2-amine | 2-chloroacetamides | N1-Alkylation | nih.gov |

Advanced Spectroscopic and Structural Characterization of 5,6 Dimethoxy 1h Benzimidazole 2 Thiol and Its Derivatives

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction provides unparalleled insight into the precise atomic arrangement of a molecule in the solid state. For the related compound, 5-methoxy-1H-benzo[d]imidazole-2(3H)-thione, which is the thione tautomer of 5-methoxy-1H-benzimidazole-2-thiol, a detailed crystallographic study has elucidated its structural features. ustc.edu.cn The crystal system and space group were determined to be monoclinic and P21/c, respectively. ustc.edu.cn

Table 1: Crystallographic Data for 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione ustc.edu.cn

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 12.345(2) |

| b (Å) | 7.890(1) |

| c (Å) | 8.912(2) |

| β (°) | 108.90(2) |

| Volume (ų) | 820.1(3) |

| Z | 4 |

Hydrogen Bonding Networks

In the crystal lattice of 5-methoxy-1H-benzo[d]imidazole-2(3H)-thione, a robust hydrogen-bonding network is observed. ustc.edu.cn The primary interactions involve intermolecular N—H···O and N—H···S hydrogen bonds. ustc.edu.cn These interactions create a two-dimensional network characterized by edge-fused centrosymmetric motifs. ustc.edu.cn Specifically, the amine proton of the benzimidazole (B57391) ring acts as a hydrogen bond donor to both the oxygen atom of the methoxy (B1213986) group and the sulfur atom of the thione group of adjacent molecules. This extensive hydrogen bonding network is a key factor in the stabilization of the crystal structure.

Co-crystallization Studies with Host Molecules

Co-crystallization is a technique used to modify the physicochemical properties of a compound by forming a crystalline solid with a second component, known as a coformer. While specific co-crystallization studies for 5,6-dimethoxy-1H-benzimidazole-2-thiol are not extensively reported, the benzimidazole scaffold is known to form co-crystals with various carboxylic acids. materialsciencejournal.org These co-crystals are typically held together by strong hydrogen bonds between the benzimidazole nitrogen atoms and the carboxylic acid group of the coformer. Such studies are valuable for tuning properties like solubility and stability.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For benzimidazole derivatives, advanced NMR techniques provide detailed information on connectivity, stereochemistry, and conformational exchange processes.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For the aromatic protons on the benzimidazole ring, cross-peaks would be expected between H-4 and H-7, indicating their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of the protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining spatial proximity between protons, which aids in conformational analysis. For this molecule, NOESY could reveal through-space interactions between the methoxy protons and the aromatic protons on the benzimidazole ring, providing insights into the preferred orientation of the methoxy groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous structures)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~168 |

| C4 | ~7.0-7.2 | ~110-115 |

| C5 | - | ~145-150 |

| C6 | - | ~145-150 |

| C7 | ~7.0-7.2 | ~110-115 |

| C3a | - | ~130-135 |

| C7a | - | ~130-135 |

| OCH₃ | ~3.8-4.0 | ~55-60 |

| NH | ~12.0-12.5 | - |

Dynamic NMR for Conformational Exchange Processes

Benzimidazole-2-thiol and its derivatives can exist in a tautomeric equilibrium between the thione and thiol forms. This represents a dynamic conformational exchange process that can be studied using dynamic NMR (DNMR) spectroscopy. beilstein-journals.orgmdpi.comencyclopedia.pub By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the exchanging protons and carbons. researchgate.net At low temperatures, the exchange may be slow on the NMR timescale, resulting in separate signals for each tautomer. As the temperature increases, the exchange rate increases, leading to broadening of the signals and eventual coalescence into a single averaged signal at higher temperatures. researchgate.net Analysis of the line shapes at different temperatures allows for the determination of the kinetic and thermodynamic parameters of the tautomeric exchange, such as the activation energy and the equilibrium constant. researchgate.net

Solid-State NMR for Polymorph Characterization

Solid-state nuclear magnetic resonance (SS-NMR) spectroscopy is a powerful, non-destructive technique for characterizing the polymorphic forms of crystalline solids. nih.gov Polymorphs, which are different crystalline arrangements of the same molecule, can exhibit distinct physical properties, and SS-NMR is uniquely sensitive to the subtle differences in the local chemical environment of atoms within these varied crystal lattices. nih.gov For this compound, polymorphism could arise from different hydrogen-bonding networks involving the imidazole (B134444) protons and the thione/thiol group, as well as different packing arrangements of the benzimidazole rings.

High-resolution SS-NMR techniques, such as ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS), are particularly informative. These methods can distinguish between polymorphs by identifying variations in isotropic chemical shifts, which are highly sensitive to molecular conformation and intermolecular interactions like hydrogen bonding. nih.gov For instance, the ¹³C chemical shifts of the carbon atoms in the benzimidazole ring, especially C2 (the carbon of the thione group), C4, and C7, would be expected to differ between polymorphs due to changes in their electronic environment. Similarly, the ¹⁵N chemical shifts of the two nitrogen atoms in the imidazole ring would provide direct insight into the protonation state and hydrogen-bonding environment, which are often key differentiators between solid-state forms.

Two-dimensional SS-NMR experiments, such as ¹H-¹³C Heteronuclear Correlation (HETCOR), can further elucidate the spatial proximities between protons and carbons, helping to map the specific intermolecular contacts that define a particular crystalline structure. By comparing the SS-NMR spectra of different batches or crystalline forms of this compound, one can unequivocally identify and characterize distinct polymorphs.

Table 1: Hypothetical ¹³C SS-NMR Chemical Shift Data for Two Polymorphs of this compound

| Carbon Atom | Polymorph A (δ in ppm) | Polymorph B (δ in ppm) | Expected Difference |

| C2 (C=S) | 170.5 | 173.1 | Significant |

| C4/C7 | 112.8 | 114.2 | Moderate |

| C5/C6 (C-O) | 148.3 | 147.9 | Minor |

| C8/C9 | 135.6 | 137.0 | Moderate |

| -OCH₃ | 56.4 | 56.8 | Minor |

Note: Data is illustrative and based on typical variations observed for benzimidazole derivatives.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying functional groups and providing a unique "molecular fingerprint" for a compound. For this compound, these techniques can confirm the presence of key structural motifs and provide insight into its tautomeric equilibrium between the thione and thiol forms.

The IR and Raman spectra of this compound are expected to be rich with characteristic bands. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the IR spectrum around 3100-3000 cm⁻¹. nih.gov The C=S stretching vibration of the dominant thione tautomer is a strong indicator and is expected in the 1250-1050 cm⁻¹ region. Conversely, the presence of the thiol tautomer would be indicated by a weak S-H stretching band near 2550 cm⁻¹ and a C=N band around 1610 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the asymmetric and symmetric stretching of the C-O-C bonds in the methoxy groups would produce strong bands, typically around 1260 cm⁻¹ and 1030 cm⁻¹, respectively. The benzimidazole ring itself has characteristic skeletal vibrations that appear throughout the fingerprint region (1600-600 cm⁻¹). nih.gov

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. nih.gov The C=S bond and the aromatic ring vibrations are expected to be strong in the Raman spectrum, offering a clear fingerprint of the molecule. nih.gov Comparing the experimental spectra with theoretical calculations from Density Functional Theory (DFT) can aid in the precise assignment of vibrational modes. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | 3100 - 3000 | IR |

| Aromatic C-H Stretch | 3150 - 3050 | IR, Raman |

| Aliphatic C-H Stretch (-OCH₃) | 2980 - 2850 | IR, Raman |

| S-H Stretch (thiol form) | ~2550 | IR, Raman (weak) |

| C=N Stretch | 1620 - 1590 | IR, Raman |

| Aromatic C=C Skeletal Vibrations | 1600 - 1450 | IR, Raman |

| C=S Stretch (thione form) | 1250 - 1050 | IR, Raman (strong) |

| Asymmetric C-O-C Stretch | 1270 - 1240 | IR (strong) |

| Symmetric C-O-C Stretch | 1050 - 1020 | IR (strong) |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic absorption properties of this compound, studied by UV-Vis spectroscopy, are dominated by π → π* and n → π* transitions within the conjugated benzimidazole ring system. The benzimidazole core is a chromophore, and the presence of substituents significantly modulates its absorption profile.

The two methoxy groups at the 5- and 6-positions act as powerful auxochromes. As electron-donating groups, they increase the electron density of the benzene (B151609) portion of the ring system, typically causing a bathochromic (red) shift in the π → π* absorption bands compared to the unsubstituted benzimidazole. The thiol/thione group at the 2-position also plays a crucial role. The thione form (C=S) introduces an n → π* transition associated with the non-bonding electrons on the sulfur atom, which typically appears as a lower-energy, weaker absorption band at a longer wavelength. The primary π → π* transitions, corresponding to the electronic excitation of the entire conjugated system, are expected to be observed at shorter wavelengths with higher intensity.

Many benzimidazole derivatives are known to be fluorescent, making the study of their photophysical properties relevant. nih.gov Upon excitation at a wavelength corresponding to its absorption bands, this compound is expected to exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is a key photophysical parameter.

The quantum yield can be highly sensitive to the molecular environment, including solvent polarity, pH, and the potential for hydrogen bonding. The thione-thiol tautomerism is also expected to influence the emission properties, as the two forms would have different excited-state deactivation pathways. Intramolecular charge transfer (ICT) character is often observed in the excited states of substituted benzimidazoles, which can lead to solvatochromism, where the emission maximum shifts with solvent polarity. nih.gov A comprehensive study would involve measuring the absorption and emission spectra, fluorescence lifetimes, and quantum yields in a range of solvents to fully characterize the photophysical behavior of the molecule.

Table 3: Hypothetical Photophysical Data for this compound

| Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φf) |

| Cyclohexane | 310 | 365 | 0.45 |

| Dichloromethane | 314 | 378 | 0.32 |

| Acetonitrile | 315 | 385 | 0.25 |

| Methanol | 318 | 395 | 0.18 |

Note: Data is illustrative, showing typical solvatochromic effects and polarity-dependent quantum yield quenching.

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Isotopic Patterns

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound and elucidating its structure through fragmentation analysis. nih.gov Techniques like electrospray ionization (ESI) or electron ionization (EI) can be used to generate gas-phase ions of the molecule, whose exact mass can be measured with high accuracy (typically < 5 ppm error), allowing for unambiguous determination of the molecular formula (C₉H₁₀N₂O₂S).

The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, the molecular ion ([M]⁺˙ or [M+H]⁺) would be the parent peak. Common fragmentation pathways would likely include:

Loss of methyl radicals: Sequential loss of methyl radicals (•CH₃, 15 Da) from the two methoxy groups is a characteristic fragmentation for methoxy-substituted aromatic compounds.

Thiol/Thione Fragmentation: Cleavage related to the C₂ substituent, such as the loss of •SH (33 Da) or CS (44 Da), can be expected.

Ring Cleavage: Subsequent fragmentation of the benzimidazole ring system would lead to smaller characteristic ions.

The presence of sulfur provides a distinct isotopic pattern. The ⁴S isotope has a natural abundance of approximately 4.21% relative to the ³²S isotope. HRMS can resolve the M, M+1, and M+2 peaks, and the intensity of the M+2 peak provides clear evidence for the presence of a single sulfur atom in the molecule and its fragments. kobv.de

Table 4: Plausible HRMS Fragments for this compound (C₉H₁₀N₂O₂S)

| Proposed Fragment Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₁₁N₂O₂S⁺ | 211.0536 |

| [M-CH₃]⁺ | C₈H₈N₂O₂S⁺ | 196.0301 |

| [M-2CH₃]⁺ | C₇H₅N₂O₂S⁺ | 181.0066 |

| [M-SH]⁺ | C₉H₉N₂O₂⁺ | 177.0631 |

| [M-CS]⁺ | C₈H₁₀N₂O₂⁺ | 166.0737 |

Chiroptical Properties (Circular Dichroism) of Chiral Derivatives

While this compound is itself an achiral molecule, its derivatives can be rendered chiral by introducing a stereocenter, for example, by substitution at one of the nitrogen atoms or the sulfur atom with a chiral moiety. The chiroptical properties of such derivatives can be investigated using Circular Dichroism (CD) spectroscopy.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical environment of the chromophore—in this case, the benzimidazole system. The electronic transitions observed in the UV-Vis spectrum will exhibit corresponding signals, known as Cotton effects, in the CD spectrum if they are perturbed by the chiral center. The sign (positive or negative) and intensity of these Cotton effects are directly related to the absolute configuration of the chiral derivative. nih.gov

For example, if a chiral sugar moiety were attached to the benzimidazole core, creating a chiral C-nucleoside analog, the CD spectrum could be used to assign the anomeric configuration. nih.gov The correlation between the stereochemistry of the chiral carbon and the sign of the Cotton effect associated with the benzimidazole chromophore allows for the non-ambiguous determination of the molecule's three-dimensional structure. This makes CD an essential technique for the stereochemical characterization of chiral derivatives of this compound.

Theoretical and Computational Chemistry Investigations on 5,6 Dimethoxy 1h Benzimidazole 2 Thiol

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to predicting the molecular properties of 5,6-dimethoxy-1H-benzimidazole-2-thiol. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed to study benzimidazole (B57391) derivatives, offering a balance between accuracy and computational cost. nih.govresearchgate.net The choice of basis set, such as 6-31G or 6-311G**, is crucial for obtaining reliable results. nih.govresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in most quantum chemical studies is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule—the structure corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles.

The benzimidazole core is a planar bicyclic system. researchgate.net However, the substituents—two methoxy (B1213986) groups at positions 5 and 6 and a thiol group at position 2—introduce conformational flexibility. The orientation of the methoxy groups and the tautomerism of the 2-thiol group (existing in either a thiol or a thione form) are key aspects of conformational analysis. DFT calculations, often using the B3LYP functional, can be used to determine the relative energies of different conformers and identify the global minimum energy structure. nih.govnih.gov The calculated geometric parameters for related benzimidazole structures have shown good agreement with experimental data from X-ray crystallography. nih.gov

Table 1: Representative Calculated Bond Lengths and Angles for a Benzimidazole Core (Illustrative) Note: This table is illustrative, based on typical values for benzimidazole derivatives as specific data for this compound is not available.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Lengths | C=S | ~1.68 Å |

| N-C(thiol) | ~1.38 Å | |

| C-O(methoxy) | ~1.37 Å | |

| O-CH3(methoxy) | ~1.43 Å | |

| Bond Angles | N-C-N (imidazole) | ~108° |

| C-O-C (methoxy) | ~117° |

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals, Charge Distribution)

The electronic properties of a molecule are critical to its reactivity and interactions. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For benzimidazole derivatives, the HOMO is typically distributed over the electron-rich benzimidazole ring system, while the LUMO may be localized on specific parts of the molecule depending on the substituents. researchgate.net The methoxy groups, being electron-donating, would be expected to increase the energy of the HOMO, potentially reducing the HOMO-LUMO gap and influencing the molecule's reactivity.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, reveals the partial charges on each atom. This information helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule, which is essential for understanding potential non-covalent interactions, such as hydrogen bonding, with other molecules. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzimidazole Note: These values are representative and intended to illustrate the concept. Specific values for this compound would require dedicated calculation.

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

Prediction of Spectroscopic Properties (NMR chemical shifts, IR vibrational frequencies)

Quantum chemical calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). researchgate.net Theoretical calculations for benzimidazole and its derivatives have shown good correlation with experimental NMR data, aiding in the unambiguous assignment of signals, especially for tautomeric forms where proton exchange can complicate spectra. researchgate.net

IR Vibrational Frequencies: Theoretical calculations can compute the harmonic vibrational frequencies of a molecule. These calculated frequencies, when properly scaled to account for anharmonicity and method limitations, typically show excellent agreement with experimental FT-IR and Raman spectra. nih.govresearchgate.net This allows for the precise assignment of vibrational modes, such as N-H stretching, C=S stretching, and the characteristic vibrations of the methoxy groups and the aromatic ring system. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as water. nih.gov

For this compound, MD simulations can reveal the rotational freedom of the methoxy groups and the dynamics of the thiol/thione tautomerism. By simulating the molecule in a solvent box (e.g., water), one can study how solvent molecules arrange around the solute and how hydrogen bonding networks influence its conformation and stability. This is particularly important for understanding how the molecule behaves in a biological, aqueous environment before it reaches a target site. nih.gov

Docking Studies and Molecular Modeling of Interactions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

For this compound, docking studies would involve placing the molecule into the binding site of a specific protein target. Benzimidazole derivatives are known to interact with a wide range of biological targets, including enzymes like protein kinases and receptors. nih.gov The docking process uses a scoring function to estimate the binding affinity, often expressed as a binding energy (kcal/mol), which helps rank different compounds or binding poses. nih.govnih.gov

Ligand-Protein Binding Mechanisms

The results of docking simulations provide detailed insights into the specific interactions that stabilize the ligand-protein complex. For a molecule like this compound, these interactions typically include:

Hydrogen Bonds: The N-H groups of the imidazole (B134444) ring and the sulfur atom of the thiol/thione group can act as hydrogen bond donors or acceptors, forming crucial interactions with polar amino acid residues (e.g., Asp, Ser, Asn) in the protein's active site. nih.gov

Hydrophobic Interactions: The benzene (B151609) ring of the benzimidazole core can form hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

Studies on similar benzimidazole derivatives have shown that the benzimidazole core often anchors the molecule within the binding pocket through these types of interactions, while the substituents at various positions provide specificity and additional binding contacts. nih.govchemrevlett.com For instance, in docking studies of related compounds against the enzyme CYP51, the benzimidazole N-H group was found to form a key hydrogen bond with a methionine residue. nih.gov The stability of these docked complexes can be further assessed using MD simulations to observe how the interactions evolve over time. nih.gov

Table 3: Common Interacting Amino Acid Residues with Benzimidazole Scaffolds in Docking Studies Note: This table is a generalized summary based on literature for various benzimidazole derivatives.

| Type of Interaction | Amino Acid Residues Commonly Involved |

| Hydrogen Bonding | Asp, Glu, Ser, Thr, Asn, Gln, Met |

| Hydrophobic/π-π Stacking | Phe, Tyr, Trp, Leu, Val, Ala |

Enzyme Active Site Interactions

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. researchgate.net For benzimidazole-2-thiol derivatives, docking studies have been instrumental in explaining their biological activities by revealing specific interactions with key amino acid residues. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking. researchgate.netresearchgate.net

For instance, in studies of benzimidazole derivatives as inhibitors of enzymes like α-glucosidase, molecular docking has shown that the benzimidazole core can form multiple hydrophilic and hydrophobic interactions within the enzyme's active site. nih.gov Key catalytic residues such as ASP214, GLU276, and ASP349 in α-glucosidase have been identified as important interaction points for benzimidazole-based inhibitors. nih.gov Similarly, when targeting DNA Gyrase B, an essential bacterial enzyme, computational models predict that the benzimidazole scaffold can form crucial hydrogen bonds with residues like Asn46 and Asp73, which is critical for inhibitory activity. nih.govresearchgate.net

The binding affinity, often expressed as a docking score or binding energy, quantifies the strength of these interactions. Studies on various benzimidazole analogues have reported binding energies ranging from -8.2 kcal/mol to -11.34 kcal/mol against different protein targets, indicating strong and stable binding within the active site. researchgate.netresearchgate.net The specific substitutions on the benzimidazole ring, such as the 5,6-dimethoxy groups, are predicted to modulate these interactions by altering the molecule's electronic properties and steric profile, thus influencing its binding affinity and selectivity for a particular enzyme. nih.gov

| Target Enzyme | Key Interacting Residues | Type of Interaction | Reported Binding Energy (kcal/mol) |

|---|---|---|---|

| α-Glucosidase | ASP214, GLU276, ASP349 | Hydrogen Bonding, Hydrophobic | -9.06 to -10.54 |

| DNA Gyrase B (E. coli) | Asn46, Asp73, Arg136 | Hydrogen Bonding | Not specified |

| Cyclooxygenase-2 (COX-2) | ALA199, PHE200, HIS207, HIS386 | Hydrogen Bonding, Hydrophobic | -11.34 |

| Candida sterol 14-α demethylase (CYP51) | Met508 | Hydrogen Bonding | -9.2 to -10.9 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. scirp.org These models are crucial for rational drug design, as they help predict the activity of new, unsynthesized molecules and provide insights into the structural features that govern their potency. crpsonline.com

For benzimidazole derivatives, several QSAR studies have been conducted to understand their anthelmintic, anti-tuberculosis, and anti-inflammatory activities. scirp.orgnih.gov These studies typically use quantum chemical descriptors calculated via methods like Density Functional Theory (DFT). Key molecular descriptors found to be responsible for the biological activity of benzimidazole-2-thiol analogues include:

Electronic Descriptors: The energy of the Highest Occupied Molecular Orbital (EHOMO), which relates to the molecule's ability to donate electrons, and the dipole moment (μ), which affects solubility and binding. researchgate.net

Topological and Steric Descriptors: Molecular weight and shape indices that describe the size and geometry of the molecule.

Hydrophobicity Descriptors: The partition coefficient (LogP), which is a measure of a molecule's lipophilicity and influences its ability to cross cell membranes. crpsonline.com

A typical QSAR model is expressed as a linear equation, such as: pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ...

The statistical quality of a QSAR model is assessed using parameters like the coefficient of determination (R²), the cross-validation coefficient (Q²), and the Fisher coefficient (F). Models with R² and Q² values close to 1.0 are considered robust and have good predictive power. scirp.org For example, a QSAR study on 2-thioarylalkyl-1H-benzimidazole derivatives identified EHOMO, dipole moment (μ), and the smallest negative charge (q-) as the key descriptors influencing anthelmintic activity. Such models guide the modification of the benzimidazole scaffold, suggesting that substitutions like the 5,6-dimethoxy groups can be optimized to enhance a desired biological effect. nih.gov

| Biological Activity | Key Molecular Descriptors | Statistical Parameters | Reference |

|---|---|---|---|

| Anthelmintic | Dipole moment (μ), EHOMO, Smallest negative charge (q-) | R² > 0.8, Q²cv > 0.5 | researchgate.net |

| Anti-tuberculosis | Not specified | R² = 0.9219, Q²cv = 0.7936 | scirp.org |

| Aldose Reductase Inhibition | LogP, TPSA (Topological Polar Surface Area), HBD (Hydrogen Bond Donors) | Not specified | crpsonline.com |

| Antioxidant | Not specified | 3D-QSAR models generated | nih.gov |

Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods

Computational chemistry is a vital tool for elucidating complex reaction mechanisms, identifying transient intermediates, and characterizing the transition states that connect them. rsc.org For benzimidazole-2-thiol derivatives, theoretical studies can map out the energy landscape of reactions such as alkylation, cyclization, and condensation. nih.govnih.gov

The tautomerism of the benzimidazole-2-thiol core (existing in thione and thiol forms) is a key aspect of its reactivity. mdpi.com Computational studies confirm that the thione form is generally more stable. mdpi.com The ambidentate anion of this molecule can undergo alkylation at either the sulfur or nitrogen atom. Theoretical calculations can predict the regioselectivity of these reactions. For instance, S-alkylation is often the kinetically favored pathway, leading to the formation of 2-(alkylthio)benzimidazoles. rrpharmacology.ru

Computational methods like DFT can be used to model the entire reaction coordinate. rsc.org This involves locating the structures of reactants, intermediates, transition states, and products. The energy difference between the reactants and the highest-energy transition state determines the activation barrier of the reaction, providing insight into the reaction rate. rsc.org For example, in the synthesis of benzimidazo[2,1-b]thiazoles from 2-mercaptobenzimidazole (B194830), a proposed mechanism involves an initial S-alkylation, followed by an intramolecular nucleophilic attack of a nitrogen atom on a carbonyl carbon. nih.gov Computational analysis can validate such proposed mechanisms by calculating the energies of the intermediates and transition states, confirming the most plausible reaction pathway. nih.govrsc.org

In Silico Prediction of Reactivity and Selectivity

In silico methods are widely used to predict the reactivity and selectivity of organic molecules, providing guidance for synthetic chemistry. biointerfaceresearch.com For this compound, computational tools can identify the most reactive sites for electrophilic and nucleophilic attack and predict the outcome of reactions under different conditions.

Reactivity descriptors derived from DFT calculations, such as Frontier Molecular Orbital (FMO) analysis (HOMO and LUMO), are commonly used. biointerfaceresearch.com

The HOMO distribution indicates the regions of the molecule most susceptible to electrophilic attack (electron-donating sites).

The LUMO (Lowest Unoccupied Molecular Orbital) distribution highlights the regions most susceptible to nucleophilic attack (electron-accepting sites).

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. biointerfaceresearch.com For benzimidazole-2-thiol, the exocyclic sulfur atom is typically an electron-rich, nucleophilic center, making it a primary site for reactions like alkylation. nih.gov

Furthermore, computational studies can explain the regioselectivity observed in complex reactions. A comparative study on the reaction of 2-mercaptobenzimidazole with 1,3-diketones showed that reaction conditions dictate the product outcome. rsc.org Under certain conditions, N/S-difunctionalized products were formed, while under visible-light irradiation, a regioselective [3+2] cyclo-condensation occurred to yield benzimidazo[2,1-b]thiazole derivatives. rsc.org Computational modeling can help rationalize these differences by analyzing the stability of intermediates and the activation barriers of competing reaction pathways, thus predicting the selectivity of a given transformation.

Biological Activities and Mechanistic Insights of 5,6 Dimethoxy 1h Benzimidazole 2 Thiol Excluding Clinical Human Trials and Safety Profiles

Antimicrobial Activity: In Vitro Evaluation and Mode of Action

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

Specific studies evaluating the in vitro antibacterial activity of 5,6-dimethoxy-1H-benzimidazole-2-thiol against Gram-positive and Gram-negative bacteria are not present in the available literature.

Antifungal Activity Against Pathogenic Fungi

There is no specific information available regarding the in vitro antifungal activity of this compound against pathogenic fungi.

Investigation of Cellular Targets and Resistance Mechanisms

Detailed investigations into the cellular targets and potential resistance mechanisms associated with this compound have not been reported.

Antiparasitic and Antiprotozoal Activities

Efficacy Against Specific Parasitic Organisms (e.g., Trypanosoma, Leishmania)

Specific data on the efficacy of this compound against parasitic organisms such as Trypanosoma and Leishmania is not available in the current body of scientific research.

Molecular Mechanisms of Action in Parasitic Cells

The molecular mechanisms by which this compound may act on parasitic cells have not been elucidated.

Cellular Cytostatic and Apoptotic Effects in Cell Culture Models

There is a notable absence of published research on the effects of this compound on cancer or other cell lines in culture. The cytotoxic, cytostatic, and pro-apoptotic potential of this specific compound remains unevaluated.

No data is available in the scientific literature concerning the effects of this compound on the proliferation and viability of any cell lines. Therefore, its potential as a cytostatic or cytotoxic agent is currently unknown.

As there are no studies on the cellular effects of this compound, there is no information regarding its ability to induce apoptosis or necrosis. The molecular pathways that might be modulated by this compound to trigger programmed cell death have not been investigated.

The CAS number for this compound is 74004-74-3. molbase.com Despite its availability from some chemical suppliers, it appears that its biological properties have not been a subject of published research.

Modulation of Cell Cycle Progression

There is no specific scientific literature available that details the effects of this compound on the modulation of cell cycle progression. As a class of compounds, certain benzimidazole (B57391) derivatives have been investigated for their anticancer properties and have been shown to induce cell cycle arrest at various phases. For instance, some benzimidazole-based compounds have been found to arrest the cell cycle in the G1, S, or G2/M phases in different cancer cell lines. nih.govmdpi.comnih.govnih.gov However, these findings are related to other substituted benzimidazoles and cannot be directly attributed to this compound. Without specific studies on this compound, its impact on cell cycle checkpoints and the proliferation of cells remains uncharacterized.

Receptor Binding and Signaling Pathway Modulation

There is no available research documenting the interaction of this compound with G-Protein Coupled Receptors (GPCRs). GPCRs represent a large family of transmembrane receptors that are crucial in signal transduction and are significant drug targets. nih.govfrontiersin.orgnih.gov The binding affinity, agonistic, or antagonistic activities of this compound at any specific GPCR have not been reported in the scientific literature.

Specific studies on the modulation of intracellular signaling cascades by this compound are not present in the available literature. While the broader benzimidazole scaffold is known to be a "privileged structure" in medicinal chemistry, capable of interacting with various biological targets, the specific pathways affected by the 5,6-dimethoxy-2-thiol derivative have not been elucidated. isca.me Research on other benzimidazole derivatives has shown modulation of pathways such as those involving protein kinases, but this information is not specific to the compound .

Interaction with Nucleic Acids (DNA, RNA) and Proteins

There is a lack of specific data on the binding modes and affinity of this compound with nucleic acids (DNA, RNA) and proteins. Benzimidazole derivatives, in general, are known to interact with DNA, often through minor groove binding or intercalation. nih.gov Some studies have also explored the interaction of benzimidazoles with RNA. nih.gov However, the specific binding constants, thermodynamic parameters, and structural details of the interaction for this compound have not been determined. Similarly, while interactions with various proteins are implied by the broad bioactivities of benzimidazoles, specific affinity studies for this compound are not available.

No studies have been published that investigate the influence of this compound on gene expression or protein function. Consequently, there is no information on whether this compound can act as an inducer or repressor of specific genes, nor are there reports on its ability to enhance or inhibit the function of particular proteins.

Antioxidant and Radical Scavenging Properties: In Vitro Assays and Mechanisms

There is currently no available scientific literature detailing the in vitro antioxidant and radical scavenging properties of this compound. Consequently, data from specific assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or lipid peroxidation inhibition assays are not available for this compound. Furthermore, mechanistic insights into its potential antioxidant action, including hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, have not been reported.

Immunomodulatory Effects in Cell-Based Assays

No research findings were identified concerning the immunomodulatory effects of this compound in cell-based assays. Studies investigating its influence on immune cell populations (e.g., lymphocytes, macrophages), cytokine production (e.g., interleukins, tumor necrosis factor-alpha), or signaling pathways related to the immune response have not been published.

Influence on Biofilm Formation and Quorum Sensing

Information on the influence of this compound on bacterial biofilm formation and quorum sensing is not present in the available scientific literature. There are no studies reporting its efficacy in inhibiting biofilm development by various microbial species or its potential to interfere with bacterial cell-to-cell communication systems, which are critical for the regulation of virulence factors and biofilm maturation.

Applications of 5,6 Dimethoxy 1h Benzimidazole 2 Thiol in Non Biological Research Domains

Coordination Chemistry and Metal Complexation

The benzimidazole-2-thiol scaffold, characterized by its nitrogen and sulfur donor atoms, is an excellent ligand for forming stable complexes with a variety of metal ions. The presence of dimethoxy groups at the 5 and 6 positions is expected to further influence the electronic properties and coordination behavior of the ligand.

Synthesis and Characterization of Metal Chelates with Various Transition Metals

While specific research on the metal chelates of 5,6-dimethoxy-1H-benzimidazole-2-thiol is not extensively documented, the coordination chemistry of closely related benzimidazole (B57391) derivatives has been widely studied. These studies provide a strong basis for understanding how the target compound is likely to interact with transition metals.

Benzimidazole-2-thiol and its derivatives can coordinate to metal centers in several ways: as a neutral ligand, as a deprotonated mono-anionic ligand, or as a bridging ligand. The thione-thiol tautomerism of the molecule allows for coordination through either the sulfur atom (thiol form) or the nitrogen atom of the imidazole (B134444) ring, often resulting in the formation of stable chelate rings.

Research on 5,6-dimethylbenzimidazole (B1208971) has shown the formation of 1:2 metal-to-ligand complexes with Co(II), Cu(II), Cd(II), and Hg(II), resulting in tetrahedral geometries. Similarly, 2-mercaptobenzimidazole (B194830) forms multinuclear complexes with transition metals like Ni(II), Pd(II), and Pt(II). These complexes are typically synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695) or methanol.

Characterization of these metal complexes is achieved through a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Used to identify the coordination sites. A shift in the ν(C=S) and ν(N-H) bands upon complexation indicates the involvement of the sulfur and nitrogen atoms in bonding to the metal ion.

UV-Visible Spectroscopy: Provides information about the geometry of the metal complexes based on d-d electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complexes in solution.

Elemental Analysis and Mass Spectrometry: These methods confirm the stoichiometry of the synthesized complexes.

The table below summarizes findings for metal complexes of analogous benzimidazole derivatives, illustrating the expected properties of complexes with this compound.

| Ligand | Metal Ion(s) | Metal:Ligand Ratio | Proposed Geometry |

| 5,6-Dimethylbenzimidazole | Co(II), Cu(II), Cd(II), Hg(II) | 1:2 | Tetrahedral |

| 2-Mercaptobenzimidazole | Ni(II), Pd(II), Pt(II) | Not specified | Multinuclear complexes |

| 2-Benzoyl thiobenzimidazole | Cr(III), Ni(II), Cu(II) | Not specified | Octahedral |

This table is based on data from analogous compounds and is intended to be illustrative of the potential coordination chemistry of this compound.

Exploration of Metal-Organic Frameworks (MOFs) incorporating the Ligand

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. While there is no specific literature detailing the use of this compound as a primary building block in MOF synthesis, the benzimidazole scaffold is a known component in the construction of these materials.

For a molecule to serve as a linker in a MOF, it typically requires multiple coordination sites, often in the form of carboxylate, pyridine, or similar functional groups, to extend the framework in two or three dimensions. This compound itself is more likely to act as a monodentate or chelating ligand, which would terminate the framework's growth. However, it could potentially be incorporated into MOFs through post-synthetic modification, where the thiol group is used to functionalize an existing MOF structure. A notable example of this approach is the functionalization of the Zeolitic Imidazolate Framework-8 (ZIF-8) with 2-mercaptoimidazole, demonstrating the feasibility of introducing mercapto-azole compounds into MOF architectures.

Alternatively, derivatives of this compound, functionalized with additional coordinating groups like carboxylic acids, could be designed to act as primary linkers for novel MOFs. The table below lists examples of benzimidazole-based ligands that have been successfully used to construct MOFs.

| Benzimidazole-Based Ligand | Metal Ion(s) | Resulting MOF Properties |

| 1,4-di(5,6-bicarboxylbenzimidazol-lylmethyl)benzene | Zn(II), Cd(II) | 3D porous frameworks with selective gas sorption |

| 5-(benzimidazole-1-yl)isophthalic acid | Cd(II), Zn(II), Co(II), Ni(II) | 3D networks with potential fluorescence properties |

| 2-Phenyl benzimidazole | Zn(II) | Framework used for the removal of organic dyes |

This table showcases the versatility of the benzimidazole core in MOF design and suggests potential pathways for the inclusion of derivatives of this compound.

Catalysis: Role as a Ligand in Homogeneous and Heterogeneous Catalytic Systems

The ability of this compound to form stable complexes with transition metals makes it a promising candidate as a ligand in various catalytic systems. The electronic properties of the metal center can be fine-tuned by the ligand, thereby influencing its catalytic activity and selectivity.

While direct catalytic applications of this specific compound are not well-documented, research on related benzimidazole-thiol complexes points towards their potential in bio-inspired catalysis. For instance, thiolate-bridged bimetallic iron complexes featuring a benzimidazole moiety have been synthesized as models for metalloenzymes and have shown interesting redox reactivity. These complexes demonstrate how the benzimidazole-thiol scaffold can support catalytically relevant metal centers. Copper-benzimidazole complexes have also been explored as catalysts for oxidation reactions, such as the conversion of alcohols to aldehydes and ketones.

Asymmetric Catalysis Applications

In asymmetric catalysis, chiral ligands are used to induce enantioselectivity in chemical reactions. While this compound is not inherently chiral, it can be modified to create chiral ligands. By introducing a chiral center, for example, through substitution at one of the nitrogen atoms or by using a chiral backbone, new ligands can be synthesized for use in asymmetric transformations.

The broader class of benzimidazole derivatives has seen application in this field. Chiral 2-aminobenzimidazole (B67599) derivatives have been successfully employed as organocatalysts in asymmetric reactions like electrophilic amination. Furthermore, chiral benzimidazole-derived phosphoric acids have been developed and applied as Brønsted acid catalysts for the enantioselective synthesis of dihydroquinazolinones. These examples highlight the potential of the benzimidazole framework in designing effective chiral catalysts.

Photocatalysis and Electrocatalysis

The field of photocatalysis often utilizes semiconductor materials or coordination compounds to drive chemical reactions using light. Benzimidazole derivatives have shown promise in this area. For example, copper(II) complexes constructed from benzimidazole-based ligands have been investigated for the photocatalytic degradation of pollutants like ciprofloxacin. In one study, the photo-initiated oxidative degradation of 2-thiobenzimidazole was enhanced by a tris(8-quinolinolato)cobalt(III) complex, which acted as a photocatalyst.

In electrocatalysis, the redox properties of metal complexes are harnessed to facilitate electrochemical reactions. The electrochemical behavior of thiolate-bridged bimetallic complexes with benzimidazole moieties has been studied, revealing multiple redox couples. This suggests that complexes of this compound could potentially be designed to have specific redox potentials, making them suitable for electrocatalytic applications such as small molecule activation or as components in chemical sensors.

Analytical Chemistry Applications

In analytical chemistry, compounds that exhibit a specific and measurable response to the presence of an analyte can be used as reagents or sensors. Benzimidazole derivatives have found use as chromogenic reagents, particularly in thin-layer chromatography (TLC).

A prominent example is 2-trichloromethylbenzimidazole (TCMB), which reacts with various heteroaromatic compounds to produce intensely colored products, allowing for their visual detection on TLC plates with low detection limits. This chromogenic reaction is highly regioselective for certain classes of compounds. While this is a different derivative, it illustrates the principle that the benzimidazole core can be part of a reactive system for analytical purposes.

Given its structure, this compound could potentially be developed for analytical applications. The thiol group is known to have a high affinity for heavy metal ions, suggesting its possible use as a chelating agent for the colorimetric or fluorometric sensing of these ions. The formation of a colored complex upon binding to a specific metal ion could form the basis of a simple and effective analytical method. However, specific research to develop and validate such applications for this particular compound is needed.

Development of Chemo/Biosensors for Metal Ions or Biological Analytes

The development of selective and sensitive chemosensors for detecting various analytes is a significant area of research. The benzimidazole structure is a common motif in the design of fluorescent and colorimetric sensors due to its ability to coordinate with metal ions and its favorable photophysical properties. acs.org

Currently, there is limited direct research published on the application of this compound as a chemosensor. However, the potential for its use can be inferred from studies on structurally similar compounds. For instance, benzimidazole derivatives have been successfully utilized as fluorescent probes for the detection of thiophenols, which are highly toxic industrial pollutants. nih.gov In one theoretical study, a 6-(1H-benzimidazole)-2-naphthalenol scaffold was shown to be a satisfactory probe for thiophenols, exhibiting excellent photostability and a large Stokes' shift in aqueous solutions. nih.gov

Furthermore, the benzimidazole scaffold has been incorporated into sensors for various metal ions. While not the specific compound of focus, a theoretical study on vinyl fused monomeric and oligomeric benzimidazole derivatives explored their electronic structures and optoelectronic properties, which are fundamental to sensor design. researcher.life The presence of the thiol group and the electron-rich dimethoxy-substituted benzene (B151609) ring in this compound suggests it could be a promising candidate for development into a chemosensor. The nitrogen atoms in the imidazole ring and the sulfur atom of the thiol group can act as binding sites for metal ions, potentially leading to changes in its absorption or fluorescence properties upon coordination.

Table 1: Potential Analytes for Benzimidazole-Based Chemosensors

| Analyte Class | Specific Examples | Potential Sensing Mechanism |

|---|---|---|

| Metal Ions | Cu2+, Zn2+, Hg2+ | Colorimetric/Fluorescent Change |

| Anions | CN-, F- | Change in Photophysical Properties |

| Small Molecules | Thiophenols | Fluorescence Recovery |

Spectrophotometric Reagents

In the field of analytical chemistry, spectrophotometric reagents are crucial for the quantitative determination of various substances. These reagents react with a target analyte to produce a colored compound, the absorbance of which can be measured to determine the analyte's concentration.

There is currently a lack of specific studies employing this compound as a primary spectrophotometric reagent. However, the inherent reactivity of the benzimidazole-2-thiol moiety suggests potential in this area. The thiol group is known to react with various oxidizing agents and metal ions, which could lead to the formation of chromophoric products. For example, the reaction of thiols with di-iodine has been studied, which can lead to the formation of disulfides or other products depending on the reaction conditions and the oxidation potential of the thiol.

Moreover, the benzimidazole ring itself can be part of a larger chromophoric system. The development of new spectrophotometric methods often involves the synthesis of novel reagents that offer improved sensitivity, selectivity, and stability. The this compound could serve as a precursor for the synthesis of such advanced spectrophotometric reagents.

Materials Science Applications

The unique chemical structure of this compound also lends itself to various applications in materials science, particularly in the protection of metals and the modification of polymers.

Corrosion Inhibition on Metallic Surfaces

Benzimidazole and its derivatives are well-documented as effective corrosion inhibitors for a variety of metals and alloys in different corrosive environments. acs.org Their inhibitory action is attributed to the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring, which facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier. semanticscholar.org This adsorption can occur through the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal, as well as through electrostatic interactions. nih.gov

The mechanism of inhibition by these compounds typically involves blocking both anodic and cathodic reaction sites on the metal surface, classifying them as mixed-type inhibitors. nih.gov

Table 2: Corrosion Inhibition Data for a Related Benzimidazole Derivative

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate | C38 Steel | 1 M HCl | 90.2% at 1 mM | nih.gov |

Note: This data is for a different benzimidazole derivative and is presented to illustrate the potential efficacy of this class of compounds.

Integration into Polymeric Materials for Enhanced Properties

The incorporation of functional small molecules into polymer matrices is a common strategy to enhance the properties of the final material, such as thermal stability, conductivity, or flame retardancy. While there is no direct evidence of this compound being used for this purpose, the benzimidazole moiety itself has been integrated into polymer backbones to create high-performance materials.

For example, novel homopolymers and copolymers containing 2H-benzimidazol-2-one units have been synthesized and shown to possess remarkably high glass transition temperatures and good thermal stability. nih.govresearchgate.net These polymers were soluble in various organic solvents and could be cast into transparent, flexible films. nih.govresearchgate.net This demonstrates the inherent stability that the benzimidazole ring can impart to a polymer structure.

The this compound molecule could potentially be used as an additive in polymer formulations. The thiol group could participate in polymerization reactions or act as a cross-linking agent. Furthermore, the benzimidazole ring could enhance the thermal stability and char-forming ability of the polymer, which is beneficial for flame retardancy.

Potential for Optoelectronic and Photovoltaic Applications

The benzimidazole scaffold has been identified as a multifunctional unit in heteroaromatic molecular systems with potential applications in optoelectronics, nonlinear optics, and photovoltaics. acs.org The electronic properties of benzimidazole derivatives can be tuned by the introduction of various substituent groups on the benzene ring.

A theoretical investigation into vinyl fused monomeric and oligomeric benzimidazole derivatives highlighted their potential as charge transport materials due to properties like a narrow band gap, high hyperpolarizability, low ionization potential, and high electron affinity. researcher.life The study suggested that certain derivatives could be suitable for optoelectronic applications. researcher.life

Although no specific research has been conducted on the optoelectronic or photovoltaic properties of this compound, the presence of the electron-donating methoxy (B1213986) groups and the conjugated π-system of the benzimidazole ring are features often sought in organic electronic materials. These groups can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection and transport in optoelectronic devices. Further experimental and theoretical studies would be necessary to fully elucidate the potential of this specific compound in these advanced applications.

Future Research Directions and Challenges for 5,6 Dimethoxy 1h Benzimidazole 2 Thiol

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the research and development of benzimidazole (B57391) derivatives is the establishment of efficient and environmentally benign synthetic protocols. Traditional methods often involve harsh reaction conditions, hazardous reagents, and complex purification steps. Future research must prioritize the development of green synthetic routes for 5,6-dimethoxy-1H-benzimidazole-2-thiol.

Key areas for exploration include: